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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the brain concentration and peripheral tissue
distribution of ANG1005, a novel peptide-drug conjugate, with its parent compound, paclitaxel.
It includes supporting preclinical and clinical data, detailed experimental methodologies, and
visualizations of key biological and experimental processes.

Introduction to ANG1005

ANG1005 is an investigational therapeutic agent designed to overcome a significant challenge
in neuro-oncology: the blood-brain barrier (BBB). The BBB is a highly selective barrier that
prevents most systemically administered drugs, including the potent chemotherapeutic agent
paclitaxel, from reaching tumors within the central nervous system (CNS).[1][2] Paclitaxel is
effective against various cancers, but its utility for brain tumors and metastases is severely
limited by the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes it from the
brain.[2]

To address this, ANG1005 was created by conjugating three molecules of paclitaxel to
Angiopep-2, a 19-amino acid peptide vector.[1] This peptide targets the low-density lipoprotein
receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB
and is also upregulated in many tumor cells.[3][4] This targeting mechanism is designed to
facilitate the transport of the paclitaxel payload across the BBB and into brain tumors.[1][3]
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Mechanism of Action: Crossing the Blood-Brain
Barrier

ANG1005 utilizes a physiological pathway, receptor-mediated transcytosis, to enter the brain.
[3][5] The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[6][7] Upon binding to
LRP1 on the luminal side of the BBB's endothelial cells, the entire ANG1005 conjugate is
internalized into vesicles.[8][9] These vesicles are then transported across the endothelial cell
cytoplasm and release their contents on the abluminal side, into the brain parenchyma.[5][6]

Once in the brain, ANG1005 can also bind to LRP1 receptors on tumor cells, facilitating its
entry via endocytosis.[1] Inside the tumor cell, lysosomal esterases cleave the ester bonds
linking paclitaxel to the Angiopep-2 peptide.[1][3] The released paclitaxel is then free to exert its
cytotoxic effect by stabilizing microtubules and arresting the cell cycle.[3]

Blood-Brain Barrier (Endothelial Cell)

Bloodstream

Click to download full resolution via product page
Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Comparative Performance: Brain vs. Peripheral
Tissues

Experimental data from both preclinical and clinical studies demonstrate ANG1005's ability to
significantly increase paclitaxel concentration in the brain while maintaining systemic activity.

Preclinical Data: Enhanced Brain Uptake
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Preclinical studies in rodents have quantified the superior brain penetration of ANG1005
compared to standard paclitaxel. The key metric, the brain influx transfer coefficient (Kin),
measures the rate of drug entry into the brain.

Brain Influx (Kin) Fold Increase vs.
Compound . Reference
(mLl/slg) Paclitaxel
1251-ANG1005 7.3+0.2x10-3 ~86-fold [10][11]
3H-Paclitaxel 8.5+ 0.5 x 10-5 - [10][11]
125I-Angiopep-2 71+1.0x10-4 ~8.4-fold [10]

Table 1: Comparison of Brain Influx Coefficients.

Further studies in mice with experimental brain metastases of breast cancer showed that 30
minutes after intravenous injection, the concentration of ANG1005 in tumor-free brain tissue
was more than 10-fold higher than that of paclitaxel.[10] In brain metastases, ANG1005
concentrations were over 7-fold higher than paclitaxel concentrations.[10]

Clinical Data: Intracranial and Extracranial Activity

Phase Il clinical trials in heavily pretreated patients with recurrent brain metastases from breast
cancer have evaluated the efficacy of ANG1005 in both the CNS (intracranial) and the body
(extracranial/peripheral).

. Extracranial
Intracranial (CNS)

Response (Peripheral)
Response (n=57 Reference
Category Response (n=33
evaluable)
evaluable)
Objective Response 15% (Investigator) /
27% (1 CR, 8 PR) [1]
Rate (ORR) 8% (IRF*)

Patient Benefit Rate

7% 86% [1]
(SD or better)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://pubmed.ncbi.nlm.nih.gov/19774344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://pubmed.ncbi.nlm.nih.gov/19774344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/26/12/2789/82516/ANG1005-a-Brain-Penetrating-Peptide-Drug-Conjugate
https://aacrjournals.org/clincancerres/article/26/12/2789/82516/ANG1005-a-Brain-Penetrating-Peptide-Drug-Conjugate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

*Table 2: ANG1005 Clinical Efficacy in Brain Metastases. (CR: Complete Response; PR:
Partial Response; SD: Stable Disease; IRF: Independent Radiology Facility).

These results indicate that ANG1005 demonstrates antitumor activity in both the brain and
peripheral tissues, a crucial feature for treating metastatic cancer.[1] The patient benefit rate
suggests that the conjugate not only reaches its target in the brain but also remains effective
systemically.[1]

Supporting Experimental Data & Protocols

The quantitative data presented are derived from rigorous experimental methodologies
designed to assess drug delivery across the BBB and antitumor efficacy.

Experimental Protocols

1. In Situ Brain Perfusion (Rodent Model) This technique is used to measure the rate of
transport of a substance across the BBB without interference from systemic circulation.[12][13]
[14]

o Objective: To determine the brain influx transfer coefficient (Kin).[11]
e Procedure:

o Anesthetize the animal (e.g., rat or mouse).[13]

o Surgically expose the common carotid artery.[13]

o Infuse a known concentration of the radiolabeled test compound (e.g., 125I-ANG1005 or
3H-paclitaxel) in an artificial perfusion fluid into the carotid artery for a short, defined
period (e.g., 15 to 300 seconds).[10][12]

o Stop the perfusion and immediately analyze the brain tissue for radioactivity.[12]
o The amount of tracer that entered the brain over time is used to calculate the Kin.[12]

o In some experiments, a vascular washout is performed to remove any tracer remaining in
the blood vessels, and capillary depletion is used to separate brain parenchyma from the
capillary fraction.[15]
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2. Orthotopic Brain Metastasis Model (Mouse) This model is used to evaluate the distribution
and efficacy of a drug in a clinically relevant setting of brain tumors.[16][17][18]

o Objective: To compare the concentration of ANG1005 and paclitaxel in healthy brain tissue
and brain metastases.[11]

e Procedure:

o Culture human cancer cells known to metastasize to the brain (e.g., MDA-MB-231BR
breast cancer cells).[10]

o Surgically implant the tumor cells directly into the brain of an immunocompromised mouse.
[15][16]

o Allow tumors to establish over a period of weeks.[17]
o Administer radiolabeled ANG1005 or paclitaxel intravenously.[10]

o After a set time (e.g., 30 minutes), euthanize the animal and perfuse the circulatory
system to remove blood.[10]

o Harvest the brain and other peripheral tissues (e.g., liver, lung, kidney).[10]

o Quantify the amount of radioactivity in the brain, brain tumors, and peripheral tissues to
determine drug distribution.[10]

3. Phase Il Clinical Trial Design (Human)

o Objective: To evaluate the efficacy and safety of ANG1005 in patients with recurrent brain
metastases.[1][19]

e Procedure:

o Enroll adult patients with measurable, recurrent brain metastases from breast cancer.[1]
[19]

o Administer ANG1005 intravenously at a dose of 600 mg/mz2 every 21 days.[1][19]
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o Assess intracranial (brain) and extracranial (peripheral) tumor responses using MRI and
CT scans at baseline and after every two cycles.[1]

o The primary endpoint is typically the intracranial objective response rate (iORR).[1]

Experimental Workflow Visualization
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Caption: Workflow for preclinical evaluation of ANG1005 brain uptake.

Conclusion
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The conjugation of paclitaxel to the Angiopep-2 peptide to create ANG1005 results in a
dramatic increase in its ability to cross the blood-brain barrier. Preclinical data robustly
demonstrate that ANG1005 achieves significantly higher concentrations in both healthy brain
tissue and brain metastases compared to unconjugated paclitaxel.[3][10][15] This enhanced
CNS delivery is coupled with retained antitumor activity in peripheral tissues, as evidenced by
clinical trial data showing objective responses and disease stabilization both intracranially and
extracranially.[1] These findings establish ANG1005 as a promising therapeutic strategy that
effectively targets both brain-localized and systemic disease, addressing a critical unmet need
in the treatment of metastatic cancers.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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